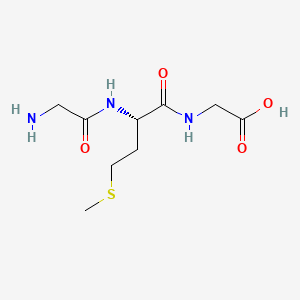

H-Gly-met-gly-OH

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-met-gly-OH typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino group of glycine, followed by the coupling of methionine and another glycine molecule. The final step involves deprotection to yield the tripeptide. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Análisis De Reacciones Químicas

Types of Reactions

H-Gly-met-gly-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of the methionine residue is particularly notable, leading to the formation of sulfoxides and sulfones .

Common Reagents and Conditions

Oxidation reactions typically involve reagents like hydrogen peroxide or performic acid. Reduction reactions may use agents such as sodium borohydride. Substitution reactions often occur under acidic or basic conditions, depending on the specific functional groups involved .

Major Products Formed

The major products formed from these reactions include oxidized derivatives of methionine, such as methionine sulfoxide and methionine sulfone. These products are of interest due to their potential biological activities and roles in oxidative stress .

Aplicaciones Científicas De Investigación

Chemical Properties and Reactions

H-Gly-Met-Gly-OH undergoes several chemical reactions, including oxidation, reduction, and substitution. The methionine residue is particularly notable for its susceptibility to oxidation, leading to the formation of biologically relevant derivatives such as methionine sulfoxide.

Types of Reactions

| Reaction Type | Description |

|---|---|

| Oxidation | Involves reagents like hydrogen peroxide or performic acid, leading to products such as methionine sulfoxide. |

| Reduction | Commonly uses sodium borohydride as a reducing agent. |

| Substitution | Occurs under acidic or basic conditions depending on the functional groups involved. |

Chemistry

This compound serves as a model compound for studying peptide-metal interactions and coordination chemistry. Its ability to form stable complexes with metal ions is crucial for understanding metal-peptide interactions.

Biology

In biological research, this tripeptide is utilized to investigate the role of methionine residues in proteins and their susceptibility to oxidative stress. It can also influence cellular signaling pathways and promote cell growth.

Medicine

Research indicates potential therapeutic applications of this compound in mitigating oxidative stress-related diseases due to its antioxidant properties. It is being studied for its role in protease inhibition and cell growth modulation.

Industry

The compound's ability to form stable complexes with metals makes it valuable in industrial applications such as catalysis and material science.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antioxidant Properties : The presence of methionine contributes to its ability to scavenge free radicals.

- Cell Signaling and Growth : Influences various biosynthetic pathways, suggesting roles in metabolic regulation.

Case Studies

- Antioxidant Potential : A study demonstrated that this compound effectively scavenges free radicals in vitro, providing protective effects against oxidative damage associated with aging and chronic diseases.

- Peptide-Metal Interactions : Research utilizing this compound has elucidated the coordination chemistry between peptides and metal ions, revealing insights into biochemical pathways involving metal cofactors.

- Therapeutic Applications : Clinical trials are underway to assess the efficacy of this compound as a dietary supplement aimed at reducing oxidative stress in patients with cardiovascular diseases.

Mecanismo De Acción

The mechanism of action of H-Gly-met-gly-OH involves its interaction with metal ions through the methionine residue. The sulfur atom in methionine acts as a donor, forming coordination bonds with metal ions. This interaction can influence the electronic structure and reactivity of the metal ions, making this compound a valuable tool for studying metal-peptide interactions .

Comparación Con Compuestos Similares

Similar Compounds

Methionylglycine (Met-Gly): The reverse sequence of H-Gly-met-gly-OH, which also exhibits interesting oxidation behavior.

Glycylmethionine (Gly-Met): A dipeptide consisting of glycine and methionine, similar to this compound but lacking the additional glycine residue.

Uniqueness

This compound is unique due to its tripeptide structure, which provides additional sites for interaction and reactivity compared to dipeptides like Gly-Met and Met-Gly. This makes it a more versatile model for studying complex biochemical processes .

Actividad Biológica

H-Gly-Met-Gly-OH, also known as Glycine-Methionine-Glycine amide, is a tripeptide composed of glycine, methionine, and glycine. Its molecular formula is C₉H₁₇N₃O₄S, with a molecular weight of approximately 233.31 g/mol. This compound exhibits various biological activities and has garnered attention in pharmacological and biochemical research due to its potential therapeutic applications.

This compound can be synthesized through several methods, including solid-phase peptide synthesis and liquid-phase synthesis. Each method has distinct advantages regarding yield, purity, and scalability. The compound is stable under physiological conditions but can undergo hydrolysis under acidic environments, leading to the cleavage of the methionine-glycine amide bond.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antioxidant Properties : The presence of methionine in this compound contributes to its ability to scavenge free radicals, providing protective effects against oxidative stress. This property is particularly relevant in the context of diseases associated with oxidative damage.

- Cell Signaling and Growth : Research indicates that this tripeptide may influence cellular signaling pathways and promote cell growth. Methionine and glycine are both integral to various biosynthetic pathways, suggesting potential roles in metabolic regulation.

- Protease Inhibition : this compound has shown potential in inhibiting certain proteases, which are enzymes that break down proteins. This activity could have implications for therapeutic strategies targeting protease-related diseases.

- Metal Ion Interaction : The compound serves as a model for studying peptide-metal interactions due to the sulfur atom in methionine, which can form coordination bonds with metal ions. This interaction is crucial for understanding the electronic structure and reactivity of metal ions in biological systems .

The mechanism of action of this compound involves its interaction with various biomolecules:

- Oxidative Stress Mitigation : By scavenging free radicals, this compound may help mitigate oxidative stress, which is linked to numerous chronic diseases.

- Metal Coordination : The methionine residue facilitates binding with metal ions, influencing their biological activity and stability. This characteristic makes this compound valuable in drug design and delivery systems .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- A study demonstrated that this compound interacts with metal ions such as platinum, revealing insights into its potential applications in cancer therapy through metal-based drugs .

- Another investigation highlighted its antioxidant capabilities by assessing its ability to reduce oxidative stress markers in cellular models.

Applications

The diverse biological activities of this compound open avenues for various applications:

| Field | Application |

|---|---|

| Pharmacology | Potential therapeutic agent for oxidative stress-related diseases |

| Biochemistry | Model compound for studying peptide-metal interactions |

| Medicine | Investigated for its role in protease inhibition and cell growth modulation |

| Industrial Chemistry | Useful in catalysis due to its ability to form stable complexes with metals |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing H-Gly-Met-Gly-OH in laboratory settings?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the most widely used method, employing Fmoc/t-Bu chemistry. Key steps include resin activation, sequential coupling of Fmoc-protected amino acids (e.g., Gly, Met), and final cleavage/deprotection using trifluoroacetic acid (TFA). Purification is typically achieved via reverse-phase HPLC with C18 columns and acetonitrile/water gradients. Critical parameters include coupling efficiency (monitored by Kaiser test) and side-chain protection strategies for methionine to prevent oxidation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Analytical techniques include:

- HPLC : Purity assessment using UV detection at 214 nm.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or MALDI-TOF for molecular weight confirmation.

- NMR Spectroscopy : 1H/13C NMR in deuterated solvents (e.g., D₂O) to verify backbone connectivity and stereochemistry.

- Amino Acid Analysis (AAA) : Post-hydrolysis quantification of Gly and Met residues .

Q. What are the primary applications of this compound in biochemical research?

- Methodological Answer : This tripeptide serves as a model system for studying:

- Enzyme-substrate interactions : Particularly with proteases or peptidases (e.g., cleavage kinetics).

- Metal-binding properties : Methionine’s sulfur moiety may interact with transition metals (e.g., Cu²⁺).

- Conformational studies : Assessing flexibility in peptide backbones using circular dichroism (CD) .

Advanced Research Questions

Q. How can synthesis protocols be optimized to improve yield and reduce side products in this compound production?

- Methodological Answer : Variables to optimize:

- Coupling reagents : Compare HBTU/HOBt vs. DIC/Oxyma for methionine incorporation efficiency.

- Temperature : Elevated temperatures (40–50°C) during coupling steps to enhance reaction rates.

- Oxidation mitigation : Use of scavengers (e.g., triisopropylsilane) during cleavage to protect methionine residues .

Q. What methodologies are suitable for analyzing the conformational dynamics of this compound in solution?

- Methodological Answer :

- Circular Dichroism (CD) : Detect secondary structure propensity (e.g., random coil vs. β-turn).

- Molecular Dynamics (MD) Simulations : AMBER or CHARMM force fields to model solvent-peptide interactions.

- Nuclear Overhauser Effect (NOE) NMR : Inter-proton distance constraints for 3D structure elucidation .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct reproducibility audits by:

- Standardizing experimental conditions : pH, temperature, and buffer composition (e.g., Tris vs. phosphate).

- Assessing peptide purity : Impurities >5% may skew bioactivity results; re-test batches with HPLC-validated purity ≥95%.

- Validating assay protocols : Include positive/negative controls (e.g., commercial protease inhibitors) .

Q. What considerations are critical when designing long-term stability studies for this compound?

- Methodological Answer :

- Storage conditions : Test degradation kinetics under varying temperatures (–20°C, 4°C, 25°C) and humidity levels.

- Analytical timelines : Schedule HPLC/MS analyses at 0, 3, 6, and 12 months to track oxidation (methionine sulfoxide formation) or hydrolysis.

- Container compatibility : Compare glass vs. polypropylene vials to assess adsorption losses .

Q. Which computational approaches are effective for modeling this compound interactions with biological targets?

- Methodological Answer :

- Docking studies : AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., angiotensin-converting enzyme).

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate reaction mechanisms at methionine’s sulfur site.

- Free energy calculations : Use MM-PBSA/GBSA to estimate binding affinities .

Q. How can researchers validate the interaction of this compound with putative biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) in real-time.

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).

- Fluorescence quenching assays : Monitor tryptophan fluorescence changes upon peptide binding .

Q. What ethical and data integrity standards apply to peptide research involving this compound?

- Methodological Answer :

- Human subjects : Adhere to IRB protocols if using human-derived enzymes or tissues (informed consent, anonymization) .

- Data transparency : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for publishing raw MS/NMR datasets .

- Conflict of interest disclosure : Declare funding sources or institutional affiliations that may bias interpretations .

Propiedades

IUPAC Name |

2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O4S/c1-17-3-2-6(12-7(13)4-10)9(16)11-5-8(14)15/h6H,2-5,10H2,1H3,(H,11,16)(H,12,13)(H,14,15)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHRODZSXDXMUHS-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NCC(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)NCC(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199499 | |

| Record name | Glycine, N-(N-glycyl-L-methionyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51529-34-1 | |

| Record name | Glycine, N-(N-glycyl-L-methionyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051529341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-(N-glycyl-L-methionyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.